molecular formula CH4BClO2 B11924350 (Chloromethyl)boronic acid

(Chloromethyl)boronic acid

Cat. No.: B11924350
M. Wt: 94.31 g/mol
InChI Key: AVGSVJIEJHBLOL-UHFFFAOYSA-N
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Description

(Chloromethyl)boronic acid is an organic compound that contains a boronic acid group attached to a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: (Chloromethyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of chloromethylboronic esters with water or other hydrolyzing agents to yield the boronic acid. Another method includes the direct chloromethylation of boronic acids using chloromethylating agents under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chloromethylation reactions, often catalyzed by zinc chloride (ZnCl₂) or other Lewis acids. The reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: (Chloromethyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or neutral conditions.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Methylboronic acid.

    Substitution: Various substituted boronic acids depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (Chloromethyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid group interacts with active site serines in enzymes, leading to inhibition of their activity . The chloromethyl group can also participate in nucleophilic substitution reactions, further expanding its reactivity profile.

Comparison with Similar Compounds

    Phenylboronic acid: Contains a phenyl group instead of a chloromethyl group.

    Methylboronic acid: Contains a methyl group instead of a chloromethyl group.

    Vinylboronic acid: Contains a vinyl group.

Uniqueness: (Chloromethyl)boronic acid is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to other boronic acids. This allows for a broader range of chemical transformations and applications, particularly in the synthesis of complex organic molecules and advanced materials.

Properties

IUPAC Name

chloromethylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4BClO2/c3-1-2(4)5/h4-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGSVJIEJHBLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4BClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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